molecular formula C16H14FN5O B11191489 N-(4-fluorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

N-(4-fluorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11191489
M. Wt: 311.31 g/mol
InChI Key: LCYCHTZXJPXQNO-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include:

    Optimization of Reaction Conditions: Ensuring the reactions occur under optimal temperature, pressure, and pH conditions to maximize yield and purity.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of a triazole ring, a pyridine ring, and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C16H14FN5O/c17-12-6-4-11(5-7-12)10-19-15(23)9-14-20-16(22-21-14)13-3-1-2-8-18-13/h1-8H,9-10H2,(H,19,23)(H,20,21,22)

InChI Key

LCYCHTZXJPXQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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